4-Phenylsulfanylbutane-1-thiol
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Overview
Description
4-Phenylsulfanylbutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a phenylsulfanyl group attached to a butane chain, with the thiol group located at the terminal carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanylbutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-bromobutane with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the bromine atom on the butane chain to form the desired thiol compound .
Another method involves the use of thiourea as a sulfur source. In this approach, 4-bromobutane reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of thiols often involves the use of elemental sulfur and organic halides. For example, the reaction of 4-bromobutane with elemental sulfur in the presence of a catalyst such as copper(I) iodide can produce this compound. This method is advantageous due to its simplicity and the availability of the starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Phenylsulfanylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Catalysts: Copper(I) iodide
Major Products Formed
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Scientific Research Applications
4-Phenylsulfanylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Phenylsulfanylbutane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in the development of drugs and other therapeutic agents .
Comparison with Similar Compounds
4-Phenylsulfanylbutane-1-thiol can be compared with other thiols such as butane-1-thiol and thiophenol:
Butane-1-thiol: Similar structure but lacks the phenylsulfanyl group, resulting in different reactivity and applications.
Thiophenol: Contains a phenyl group directly attached to the sulfur atom, leading to different chemical properties and uses.
The presence of the phenylsulfanyl group in this compound imparts unique reactivity and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-phenylsulfanylbutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMRZQVMOMHOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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